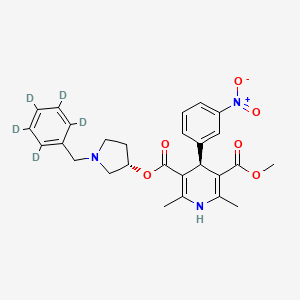
Barnidipine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barnidipine-d5 is a deuterated form of Barnidipine, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall. The deuterated form, this compound, is often used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) due to its stability and similar chemical properties to the non-deuterated form .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Barnidipine-d5 involves the incorporation of deuterium atoms into the Barnidipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the esterification step, which results in the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles to the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Barnidipine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Barnidipine-d5 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods such as LC-MS for the quantification of Barnidipine in biological samples.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Barnidipine in the body.
Medicine: Used in clinical trials to monitor the levels of Barnidipine in patients and ensure accurate dosing.
Industry: Utilized in the quality control of pharmaceutical formulations containing Barnidipine
作用机制
Barnidipine-d5, like its non-deuterated counterpart, exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathway involves the inhibition of calcium ion influx, which prevents the contraction of smooth muscle cells .
相似化合物的比较
Barnidipine-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for analytical methods. Similar compounds include:
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nitrendipine: A dihydropyridine calcium channel blocker with similar pharmacological properties.
Lercanidipine: A lipophilic calcium channel blocker with a gradual onset of action
This compound stands out due to its use in analytical applications and its enhanced stability compared to non-deuterated forms .
属性
分子式 |
C27H29N3O6 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D |
InChI 键 |
VXMOONUMYLCFJD-WRDYOGNPSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H] |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
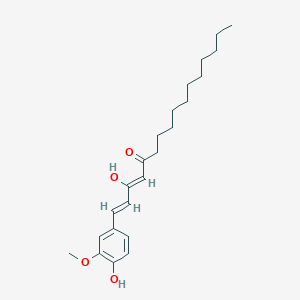
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
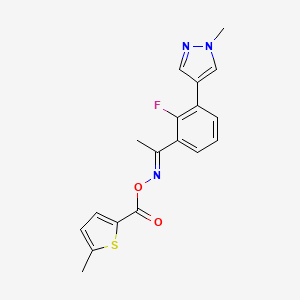
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
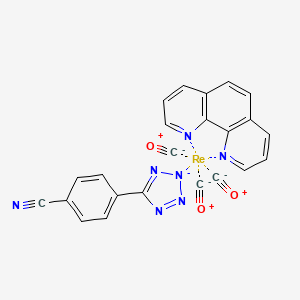

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
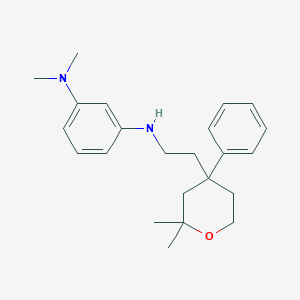

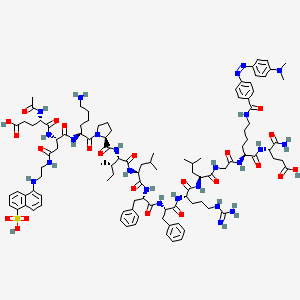
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)
![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
